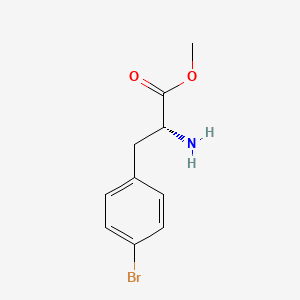

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Description

BenchChem offers high-quality Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWYXOBDKUWXCE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: A Technical Guide

Executive Summary & Rationale

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate—commonly referred to as D-4-bromophenylalanine methyl ester—is a highly valuable unnatural amino acid derivative. In modern drug discovery, it serves as a critical chiral building block for peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). The para-bromo substituent provides an orthogonal, highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of lead compounds.

This whitepaper evaluates two distinct synthetic paradigms for accessing this molecule: a highly scalable semi-synthesis via classical esterification, and a de novo asymmetric synthesis showcasing advanced organometallic stereocontrol.

Retrosynthetic Strategies & Route Selection

The selection of a synthetic route depends heavily on the scale of production and the availability of starting materials.

-

Route A (Chiral Pool / Semi-Synthesis): This route leverages commercially available D-4-bromophenylalanine, which can be produced at scale via [1]. The subsequent transformation is a classical anhydrous Fischer esterification. It is highly reliable, atom-economical, and ideal for rapid scale-up.

-

Route B (De Novo Asymmetric Synthesis): When chiral pool precursors are cost-prohibitive or unavailable, a de novo approach is required. This route utilizes the Erlenmeyer-Plöchl azlactone synthesis from 4-bromobenzaldehyde to form a dehydroamino acid, followed by—a methodology pioneered by Knowles[2][3].

Workflow comparison: Route A (Direct Esterification) vs. Route B (De Novo Asymmetric Synthesis).

Route A: Anhydrous Fischer Esterification

Mechanistic Causality

Esterification of amino acids requires strictly anhydrous conditions to drive the equilibrium toward the ester product. Using aqueous HCl is inefficient due to the introduction of water. Instead, to generate methyl chlorosulfite and anhydrous HCl in situ[4]. The anhydrous HCl protonates the carboxylic acid, increasing its electrophilicity, while simultaneously protonating the amine to form a protective hydrochloride salt, preventing unwanted side reactions (e.g., diketopiperazine formation).

Self-Validating Protocol

-

Preparation: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar with D-4-bromophenylalanine (1.0 eq, 50 mmol) and anhydrous methanol (100 mL, 0.5 M).

-

Thermal Control: Cool the suspension to 0 °C using an ice-water bath. Causality: The reaction between SOCl2 and MeOH is highly exothermic. Cooling prevents the thermal degradation of the amino acid before the protective hydrochloride salt is fully established.

-

Activation: Add thionyl chloride (2.0 eq, 100 mmol) dropwise over 30 minutes via an addition funnel.

-

Propagation: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

-

In-Process Control (IPC): Remove a 50 µL aliquot, neutralize with saturated NaHCO3, extract into EtOAc, and spot on a TLC plate (Ninhydrin stain). The complete disappearance of the baseline zwitterionic starting material validates reaction completion.

-

Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to a thick syrup.

-

Purification: Triturate the syrup with cold diethyl ether (150 mL). Causality: The highly polar hydrochloride salt of the product is insoluble in ether, while residual sulfonyl byproducts and impurities remain in solution. Filter the white precipitate and dry in vacuo to afford the target molecule.

Route B: De Novo Asymmetric Hydrogenation

Mechanistic Causality

For de novo synthesis, the stereocenter is established via the asymmetric hydrogenation of a prochiral dehydroamino acid derivative, specifically (Z)-methyl 2-acetamido-3-(4-bromophenyl)acrylate. Utilizing a Rh(I) pre-catalyst complexed with a C2-symmetric chiral bidentate phosphine ligand (e.g., (R,R)-DIPAMP), the metal center is placed in a rigid chiral environment. The enamide substrate coordinates to the Rh center via both the olefin and the amide carbonyl. The steric bulk of the ligand blocks one face of the coordinated substrate, dictating that the oxidative addition of H2 and subsequent migratory insertion occur exclusively from the re or si face, yielding the D-enantiomer with >95% ee.

Catalytic cycle of Rh(I)-mediated asymmetric hydrogenation of dehydroamino acids.

Self-Validating Protocol

-

Preparation: In an inert-atmosphere glovebox, charge a high-pressure Parr hydrogenation vessel with (Z)-methyl 2-acetamido-3-(4-bromophenyl)acrylate (1.0 eq, 20 mmol) and [Rh(COD)(R,R)-DIPAMP]BF4 (0.01 eq, 1 mol%).

-

Solvation: Dissolve the mixture in anhydrous, freeze-pump-thaw degassed methanol (100 mL). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Rh(I) species and the electron-rich phosphine ligand.

-

Hydrogenation: Seal the vessel, remove it from the glovebox, and purge the headspace with H2 gas three times. Pressurize to 50 psi of H2 and stir vigorously at 25 °C for 24 hours.

-

In-Process Control (IPC): Vent the reactor, take an aliquot, and analyze via Chiral HPLC. The IPC must confirm >99% conversion of the olefin and an ee of >95% before proceeding.

-

Deprotection: Concentrate the mixture, pass through a short silica plug (EtOAc/Hexanes) to remove the rhodium catalyst, and dissolve the residue in 6N HCl in methanol. Reflux for 8 hours to cleave the N-acetyl group.

-

Isolation: Concentrate under reduced pressure and recrystallize from MeOH/Ether to yield the pure hydrochloride salt.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both synthetic pathways, providing a framework for route selection based on project needs.

| Metric | Route A: Fischer Esterification | Route B: Asymmetric Hydrogenation |

| Starting Material | D-4-Bromophenylalanine | 4-Bromobenzaldehyde & N-Acetylglycine |

| Overall Yield | 92 - 95% (1 step) | 75 - 82% (over 3 steps) |

| Enantiomeric Excess | >99% (Retention of SM stereocenter) | 95 - 98% (Catalyst & Ligand dependent) |

| Scalability | Excellent (Standard batch reactors) | Moderate (Requires high-pressure equipment) |

| Primary Cost Driver | Chiral starting material procurement | Rhodium metal & proprietary chiral ligands |

| Atom Economy | High (Water/SO2 as only byproducts) | Moderate (Loss of acetyl group during deprotection) |

References

-

Title: Chemoenzymatic Synthesis of Optically Pure L- and D-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation Source: ACS Catalysis (via ResearchGate) URL: [Link]

-

Title: Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis Source: Journal of Chromatography / PubMed (NIH) URL: [Link]

-

Title: Catechol-Based Phosphoramidites: A New Class of Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenations Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Part One Alkene Reductions - Modern Reduction Methods Source: Wiley-VCH URL: [Link]

Sources

An In-depth Technical Guide to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, a chiral non-proteinogenic amino acid ester. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily through its incorporation into peptides and other complex molecules to modulate their biological activity and pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is the methyl ester of (R)-4-bromophenylalanine. It is commonly available as a free base or as a hydrochloride salt.

CAS Numbers:

-

Hydrochloride Salt: 459133-43-8[1]

-

Free Base (as (S)-enantiomer): 99359-33-8 (The CAS number for the (R)-enantiomer is typically the same)

Molecular Structure:

Caption: Molecular structure of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate.

Physicochemical Data Summary:

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₁₀H₁₂BrNO₂ | C₁₀H₁₂BrNO₂·HCl | |

| Molecular Weight | 258.11 g/mol | 294.57 g/mol | |

| Appearance | White to off-white solid | White to off-white solid | [2] |

| Melting Point | Not available | Not available | |

| Boiling Point | 475.3±40.0 °C (Predicted for N-Boc derivative) | Not available | [3] |

| Optical Rotation | [α]D20 = -19 ± 2º (c=1 in DMF) for the related Fmoc-protected L-enantiomer | Not available | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water (inferred from N-Boc derivative) | Expected to be more soluble in water and polar protic solvents than the free base. | [3] |

Synthesis Methodology

The synthesis of enantiomerically pure Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate typically starts from the corresponding amino acid, (R)-2-Amino-3-(4-bromophenyl)propanoic acid. A standard esterification procedure is employed.

Experimental Protocol: Fischer Esterification

This protocol is based on the general method for the synthesis of amino acid methyl esters.

Workflow Diagram:

Sources

Structure Elucidation of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: A Comprehensive Analytical Framework

Introduction & Strategic Rationale

Methyl (R)-2-amino-3-(4-bromophenyl)propanoate is a highly valuable non-natural amino acid derivative utilized extensively in peptide synthesis and active pharmaceutical ingredient (API) development. The structural complexity of this molecule—characterized by a para-bromophenyl group, a chiral center at the α -carbon, a primary amine, and a methyl ester moiety—necessitates a [1].

As an Application Scientist, the goal is not merely to confirm a proposed structure but to build a self-validating matrix of empirical data. Relying on a single analytical modality introduces blind spots. Therefore, we deploy High-Resolution Mass Spectrometry (HRMS) for isotopic profiling, 2D Nuclear Magnetic Resonance (NMR) for atomic connectivity, Chiral High-Performance Liquid Chromatography (HPLC) for absolute stereochemistry, and Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group validation.

Fig 1. Multi-orthogonal analytical workflow for the structure elucidation of the amino acid derivative.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality Behind Experimental Choices

Electrospray Ionization Time-of-Flight (ESI-TOF) MS is selected for its soft ionization capabilities, which prevents the premature fragmentation of the labile methyl ester group. The presence of a bromine atom is highly diagnostic due to its natural isotopic distribution ( 79 Br and 81 Br present in a ~1:1 ratio). Observing this distinct doublet separated by 2 Da at the exact mass provides immediate, self-validating proof of a monobrominated species, a foundational principle in [2].

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to drive the formation of the[M+H] + ion.

-

System Calibration (Self-Validation): Infuse a sodium formate solution for external calibration. Co-infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass. This dual-calibration ensures sub-5 ppm mass accuracy, validating the instrument's real-time performance.

-

Data Acquisition: Operate the MS in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 1000.

-

Data Processing: Verify the isotopic pattern of the [M+H] + ion against the theoretical simulated spectrum using[3].

Table 1: HRMS Quantitative Data Summary

| Ion Species | Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Isotope Ratio ( 79 Br: 81 Br) |

| [M+H] + ( 79 Br) | C 10 H 1379 BrNO 2+ | 258.0124 | 258.0128 | +1.5 | 100% (Base Peak) |

| [M+H] + ( 81 Br) | C 10 H 1381 BrNO 2+ | 260.0104 | 260.0107 | +1.1 | 97.5% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices

While 1D 1 H and 13 C NMR provide the inventory of protons and carbons, 2D NMR (COSY, HSQC, HMBC) is mandatory to prove atomic connectivity without relying on assumptions, a standard practice in the [4]. The para-substituted benzene ring presents a classic AA'BB' spin system in the 1 H NMR. Crucially, HMBC correlations from the α -proton to the ester carbonyl definitively link the amino acid backbone, solving the[5].

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced signal-to-noise ratio.

-

Acquisition:

-

1 H NMR: 16 scans, relaxation delay 1.5s.

-

13 C NMR: 1024 scans, relaxation delay 2.0s, 1 H-decoupled.

-

2D NMR: Acquire 1 H- 1 H COSY (vicinal coupling), 1 H- 13 C HSQC (direct C-H bonds), and 1 H- 13 C HMBC (long-range C-H bonds).

-

Table 2: NMR Assignment Summary (in CDCl 3 , 500 MHz)

| Position | 1 H δ (ppm), Multiplicity, J (Hz) | 13 C δ (ppm) | Key HMBC Correlations (

1

H

→

13 C) |

| C=O (Ester) | - | 175.2 | H- α , OCH 3 , H- β |

| C- α | 3.75, dd, J =7.8, 5.2 | 55.8 | C=O, C- β , Ar-C1 |

| C- β | 2.85 (dd, J =13.5, 7.8), 3.05 (dd, J =13.5, 5.2) | 40.5 | C- α , C=O, Ar-C1, Ar-C2/C6 |

| Ar-C1 | - | 136.4 | H- β |

| Ar-C2, C6 | 7.10, d, J =8.4 | 131.2 | H- β , Ar-C4 |

| Ar-C3, C5 | 7.45, d, J =8.4 | 131.8 | Ar-C1 |

| Ar-C4 (C-Br) | - | 120.5 | Ar-H2, Ar-H6 |

| OCH 3 | 3.70, s | 52.3 | C=O |

| NH 2 | 1.60, br s | - | - |

Fig 2. Key 2D NMR spin system correlations establishing the molecular backbone connectivity.

Stereochemical Validation (Chiral HPLC)

Causality Behind Experimental Choices

Standard NMR and MS techniques cannot differentiate enantiomers in an achiral environment. To confirm the absolute (R)-configuration, Chiral HPLC is employed using a polysaccharide-based chiral stationary phase (CSP). The differential transient diastereomeric interactions between the (R)- and (S)-enantiomers and the CSP lead to baseline separation.

Experimental Protocol: Chiral HPLC

-

Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 μ m).

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The addition of DEA is critical as it suppresses secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing peak tailing.

-

System Suitability (Self-Validation): Inject a racemic standard of Methyl 2-amino-3-(4-bromophenyl)propanoate. This establishes the retention times of both enantiomers and proves the method's resolving power (requiring Rs>2.0 ).

-

Sample Analysis: Inject 10 μ L of the sample (1 mg/mL). Confirm the retention time against an authentic (R)-reference standard.

Vibrational Spectroscopy (FT-IR)

Causality Behind Experimental Choices

FT-IR provides orthogonal validation of functional groups, particularly the ester and primary amine, which might exchange protons in NMR or fragment in MS, an essential technique in the [1]. Utilizing an Attenuated Total Reflectance (ATR) accessory allows for direct solid-state measurement, eliminating the moisture interference commonly seen in traditional KBr pellet preparations.

Experimental Protocol: ATR-FTIR

-

Background Check: Collect a background spectrum of the clean ATR diamond crystal (32 scans, 4 cm −1 resolution) to ensure no residual contamination.

-

Measurement: Place 2 mg of the solid sample on the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

-

Data Processing: Identify key functional group stretches.

Table 3: FT-IR Characteristic Frequencies

| Functional Group | Wavenumber (cm −1 ) | Intensity & Shape | Diagnostic Significance |

| N-H (Primary Amine) | 3350, 3280 | Medium, Doublet | Confirms -NH 2 (symmetric & asymmetric stretch) |

| C=O (Methyl Ester) | 1735 | Strong, Sharp | Confirms the intact ester carbonyl |

| C-O (Ester) | 1210 | Strong, Broad | Validates the methoxy attachment |

| C-Br (Aryl Halide) | 1070 | Medium, Sharp | Confirms halogenation on the aromatic ring |

Conclusion

The structure of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is unequivocally elucidated through a rigorous, self-validating analytical matrix. HRMS confirms the monobrominated molecular formula via exact mass and isotopic profiling, 2D NMR maps the exact atomic connectivity from the aromatic ring to the ester terminus, FT-IR validates the functional moieties in the solid state, and Chiral HPLC ensures the stereochemical integrity of the (R)-enantiomer.

References

-

Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools Source: PubMed (National Institutes of Health) URL:[Link]

-

Computational methods for NMR and MS for structure elucidation I: software for basic NMR Source: ResearchGate URL:[Link]

-

Elemental isotopic composition studies would doom mass spectrometry Source: Library and Archives Canada URL:[Link]

-

NMR in structural determination of proteins and peptides Source: NMIMS Pharmacy URL:[Link]

-

Structure determination of a 20 amino acid peptide by NMR Source: University of Texas at Austin URL:[Link]

Sources

- 1. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 3. researchgate.net [researchgate.net]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

Physicochemical Profiling and Synthetic Utility of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Advanced Peptidomimetics

Executive Summary

In the landscape of modern drug discovery, the transition from small molecules to biologics has highlighted a critical middle ground: peptidomimetics . The compound Methyl (R)-2-amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5), commonly referred to as D-4-Bromophenylalanine methyl ester, serves as a highly versatile, unnatural amino acid building block.

By strategically combining a D-configured stereocenter, a highly reactive para-bromo aryl handle, and a C-terminal methyl ester protecting group, this molecule provides researchers with a robust scaffold for late-stage functionalization and the development of protease-resistant therapeutics. This whitepaper details its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven protocols for its application in synthetic workflows.

Physicochemical Data & Structural Causality

Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in complex solvent systems and purification workflows. Below is the consolidated quantitative data for Methyl (R)-2-amino-3-(4-bromophenyl)propanoate [1].

Table 1: Core Physicochemical Properties

| Property | Value | Scientific Implication |

| Chemical Name | Methyl (R)-2-amino-3-(4-bromophenyl)propanoate | Unnatural D-amino acid derivative. |

| CAS Number | 122332-24-5 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₁₀H₁₂BrNO₂ | Contains a heavy halogen, enabling cross-coupling. |

| Molecular Weight | 258.11 g/mol | Low MW allows for multiple incorporations without violating Lipinski's rules. |

| Density | 1.4 ± 0.1 g/cm³ | High density typical of brominated organic compounds. |

| Boiling Point | 322.6 ± 27.0 °C (at 760 mmHg) | Indicates low volatility; stable under standard heating. |

| Flash Point | 148.9 ± 23.7 °C | Safe for standard laboratory handling and storage. |

| pKa (Amino Group) | ~6.95 ± 0.33 (Predicted) | Lower than aliphatic amines due to the electron-withdrawing ester and aryl groups. |

| Refractive Index | 1.562 | Useful for analytical verification of liquid/oil states. |

Mechanistic Rationale: Why this specific scaffold?

As an application scientist, I evaluate building blocks not just by their purity, but by the causality of their structural design:

-

The D-Stereocenter (R-Configuration): Endogenous proteases are highly stereoselective, evolved to cleave peptide bonds formed by L-amino acids. Incorporating a D-amino acid introduces steric and electronic mismatches in the protease active site, drastically increasing the in vivo half-life of the resulting peptide drug.

-

The para-Bromo Substituent: The carbon-bromine ( C−Br ) bond is stable under standard peptide coupling conditions (e.g., HATU/DIPEA) but acts as an excellent electrophile for Palladium-catalyzed oxidative addition. This allows for late-stage Suzuki-Miyaura or Sonogashira cross-coupling, enabling the synthesis of extended biaryl systems that can effectively probe large protein-protein interaction (PPI) interfaces [2].

-

The Methyl Ester: Masking the carboxylic acid prevents zwitterion formation, significantly increasing the molecule's solubility in aprotic organic solvents (DCM, DMF, THF) required for solution-phase synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an analytical checkpoint to verify success before proceeding.

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the para-bromo handle to generate a biaryl D-amino acid derivative. The choice of Pd(dppf)Cl2 as a catalyst is highly deliberate; the bidentate dppf ligand enforces a cis-coordination geometry on the Palladium center, accelerating reductive elimination and suppressing unwanted β -hydride elimination [3].

Reagents:

-

Methyl (R)-2-amino-3-(4-bromophenyl)propanoate (1.0 equiv, 1.0 mmol)

-

Arylboronic Acid (1.5 equiv, 1.5 mmol)

-

Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%)

-

Na2CO3 (3.0 equiv, 3.0 mmol)

-

Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

-

Degassing (Critical Step): In a Schlenk flask, combine 1,4-Dioxane and water. Sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active catalytic species, leading to homocoupling of the boronic acid.

-

Reagent Assembly: Add the brominated amino acid ester, arylboronic acid, and Na2CO3 to the flask. Stir to suspend.

-

Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 under a positive stream of Argon. Seal the flask.

-

Reaction: Heat the mixture to 80 °C using an oil bath or heating block for 4-6 hours.

-

Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material ( m/z 258/260). The reaction is complete when the starting material peak is <5% by UV integration.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: C-Terminal Deprotection (Mild Saponification)

Before the modified amino acid can be incorporated into a peptide chain via its C-terminus, the methyl ester must be hydrolyzed.

Reagents:

-

Biaryl D-amino acid methyl ester (1.0 equiv)

-

LiOH⋅H2O (1.5 equiv)

-

Solvent: THF / H2O (3:1 v/v)

Step-by-Step Methodology:

-

Solvation: Dissolve the ester in THF and cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a pre-chilled aqueous solution of LiOH⋅H2O dropwise. Causality: Lithium hydroxide is specifically chosen over NaOH or KOH. The Li+ cation coordinates tightly with the carbonyl oxygen, providing a milder hydrolysis environment that prevents base-catalyzed enolization and subsequent racemization of the delicate D-chiral center.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher-Rf ester spot.

-

Acidification & Extraction: Carefully acidify the mixture to pH ~3 using 1M HCl. Extract the free carboxylic acid with EtOAc (3x). Wash with brine, dry over MgSO4 , and concentrate.

Synthetic Workflow Visualization

The following diagram maps the logical progression from the raw building block to a final protease-resistant peptidomimetic drug, illustrating the strategic utility of the para-bromo and methyl ester moieties.

Workflow demonstrating synthetic utility of the para-bromo handle in peptidomimetic design.

Conclusion

Methyl (R)-2-amino-3-(4-bromophenyl)propanoate is far more than a simple amino acid derivative; it is a highly engineered scaffold designed to solve specific problems in drug discovery. By understanding the causality behind its physicochemical properties—specifically the stability of its D-configuration and the reactivity of its brominated aryl ring—researchers can confidently deploy this molecule in complex cross-coupling reactions to generate next-generation therapeutics.

References

-

Ahmed, S. T., et al. (2015). Chemoenzymatic Synthesis of Optically Pure l- and d-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation. ACS Catalysis, 5(9), 5410-5415. Available at:[Link]

-

Willemse, T., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(3), 74. Available at:[Link]

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate: A Comprehensive Technical Guide to its Role in Peptidomimetics and Drug Discovery

Executive Summary

The incorporation of unnatural amino acids into peptide sequences and small-molecule scaffolds is a cornerstone of modern drug discovery. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate —commonly referred to as D-4-bromophenylalanine methyl ester—is a highly versatile chiral building block. Characterized by its unnatural D-configuration, a C-terminal methyl ester protecting group, and a reactive para-bromo phenyl handle, this molecule serves as a critical intermediate in the synthesis of broad-spectrum viral protease inhibitors[1] and lysophosphatidic acid (LPA) receptor antagonists[2]. Furthermore, it acts as a primary substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the generation of palladium-peptide oxidative addition complexes (OACs) for advanced bioconjugation[3].

This whitepaper provides an in-depth mechanistic analysis of its structural utility, outlines its applications in antiviral drug design, and details self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

The utility of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate stems from the deliberate causality behind its three primary structural features:

-

The (R)-Enantiomer (D-Amino Acid): Endogenous human proteases are highly stereoselective for naturally occurring L-amino acids. Incorporating the D-isomer introduces a steric mismatch in the active sites of host degradation enzymes, exponentially increasing the in vivo half-life and proteolytic stability of the resulting therapeutic.

-

The Methyl Ester: During transition-metal catalysis, free carboxylic acids can coordinate with palladium centers, leading to catalyst poisoning or undesired decarboxylative side reactions. The methyl ester neutralizes this threat, serving as a robust protecting group that can be easily cleaved via mild saponification post-modification.

-

The para-Bromo Handle: The bromine atom acts as an excellent leaving group for oxidative addition in palladium-catalyzed reactions, offering an orthogonal functionalization pathway that does not interfere with standard N-terminal protecting groups (e.g., Fmoc, Boc)[4].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate |

| Common Synonym | D-4-bromophenylalanine methyl ester |

| CAS Registry Number | 122332-24-5[5] |

| Molecular Formula | C₁₀H₁₂BrNO₂[5] |

| Molecular Weight | 258.11 g/mol [5] |

| Reactive Sites | Primary amine (N-terminus), para-bromo phenyl ring |

Mechanistic Utility in Antiviral Drug Design

One of the most prominent applications of D-4-bromophenylalanine derivatives is in the development of tripeptidyl transition-state inhibitors targeting viral 3C and 3C-like proteases (3CLpro), which are essential for the replication of Noroviruses, Coronaviruses (including SARS-CoV-2 and MERS), and Picornaviruses[1],[6].

The P1-P2-P3 Binding Logic

Viral 3C/3CL proteases share a highly conserved active site geometry. Inhibitor design relies on a precise structural mimicry of the natural polyprotein cleavage sequence:

-

P1 Pocket: Strictly requires a glutamine surrogate (e.g., a γ-lactam) for primary recognition and binding[1].

-

P2 Pocket: Accommodates hydrophobic residues (typically Leucine) to stabilize the inhibitor within the enzymatic cleft[1].

-

P3 Pocket: This solvent-exposed region dictates cellular permeability and extended binding affinity. The incorporation of an unnatural arylalanine, such as D-4-bromophenylalanine, at the P3 position significantly enhances the lipophilicity and cell-penetrating properties of the inhibitor[1],[7]. The heavy bromine atom also allows for favorable halogen bonding with the target protein.

Caption: Structural logic of tripeptidyl viral protease inhibitors targeting the 3C/3CLpro active site.

Advanced Synthetic Applications: Palladium-Catalyzed Diversification

The para-bromo substituent transforms the molecule into a versatile scaffold for generating complex biarylalanines and facilitating bioorthogonal conjugation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction allows for the coupling of the bromo-phenyl ring with various arylboronic acids. This is heavily utilized to synthesize conformationally constrained peptidomimetics and macrocyclic peptides[4],[8]. By varying the boronic acid partner, researchers can fine-tune the steric bulk and electronic properties of the amino acid side chain without altering the peptide backbone.

Palladium-Peptide Oxidative Addition Complexes (OACs)

Recent advancements have leveraged the para-bromo handle to synthesize stable Palladium(II) oxidative addition complexes (OACs)[3]. By reacting the bromo-phenyl moiety with a Pd(0) precursor and a water-soluble ligand (e.g., sSPhos) in organic solvents, an isolable Pd(II)-peptide complex is formed. Causality of the OAC approach: Direct oxidative addition on biomolecules in aqueous buffers is highly inefficient due to catalyst degradation. By pre-forming and isolating the Pd-peptide-OAC, researchers separate the harsh oxidative addition step from the delicate bioconjugation step. The resulting OAC can subsequently react with thiol-containing biomolecules (like cysteine residues on target proteins) in dilute aqueous conditions at physiological pH, achieving highly site-selective bioconjugation[3].

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the para-bromo handle.

Table 2: Comparative Reaction Conditions for Pd-Catalyzed Diversification

| Reaction Type | Catalyst System | Solvent / Conditions | Primary Application |

| Suzuki-Miyaura | Pd(OAc)₂, P(o-tol)₃ | Toluene/H₂O (8:1), Base, 80°C | Synthesis of biarylalanines[4] |

| OAC Formation | (1,5-COD)Pd(CH₂TMS)₂, sSPhos | DMSO, Room Temp, 1-2 hours | Pre-activation for bioconjugation[3] |

| Thiol Arylation | Pre-formed Pd(II)-OAC | Aqueous Buffer (pH 7.5), Room Temp | Cysteine-selective protein labeling[3] |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Solution-Phase Suzuki-Miyaura Cross-Coupling

Objective: To couple Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate with an arylboronic acid.

-

Reagent Preparation & Degassing: In a Schlenk flask, dissolve 1.0 eq of the bromo-amino acid and 1.5 eq of the desired arylboronic acid in a degassed mixture of Toluene/H₂O (4:1 v/v). Causality: Degassing removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.

-

Base and Catalyst Addition: Add 3.0 eq of K₂CO₃, followed by 5 mol% Pd(PPh₃)₄. Seal the flask under an inert argon atmosphere.

-

Thermal Activation & Self-Validating Monitoring: Heat the reaction mixture to 80°C. Monitor the reaction via LC-MS every 2 hours.

-

Validation Checkpoint: The reaction is deemed complete only when the characteristic isotopic doublet of the bromine atom (M and M+2 peaks of equal intensity) completely disappears from the total ion chromatogram, replaced by the mass of the cross-coupled biaryl product.

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Saponification (Methyl Ester Deprotection)

Objective: To unmask the C-terminal carboxylic acid post-functionalization without racemizing the D-chiral center.

-

Dissolution: Dissolve the cross-coupled methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O. Causality: This specific solvent ratio ensures complete solubility of the organic substrate while providing the aqueous environment necessary for the hydroxide nucleophile.

-

Hydrolysis: Add 2.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0°C. Stir and allow to slowly warm to room temperature.

-

Monitoring: Track the disappearance of the higher-Rf starting material via TLC (Hexanes/EtOAc 1:1).

-

Acidification & Extraction (Self-Validating): Once complete, concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 2-3.

-

Validation Checkpoint: Verify the pH with indicator paper. The pH must be strictly below the pKa of the carboxylic acid (~4.0) to ensure the molecule is fully protonated and neutral, allowing it to partition efficiently into the organic phase during the subsequent Ethyl Acetate extraction.

-

References

-

ChemicalBook. "Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate manufacturers". 5

-

Google Patents. "WO2014145873A2 - Heterocyclic compounds useful in the treatment of disease". 2

-

Prior, A.M., et al. "Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors". Bioorg Med Chem Lett. PMC. 1

-

MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization". 4

-

Ahmed, S.T., et al. "Chemoenzymatic Synthesis of Optically Pure l- and d-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation". ACS Catalysis. 8

-

Rojas, A.J., et al. "Palladium–peptide oxidative addition complexes for bioconjugation". Chemical Science. PMC. 3

-

Costanzi, E., et al. "Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells". Eur J Med Chem. PMC. 6

-

Deng, L., et al. "Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors". Viruses. PMC. 7

Sources

- 1. Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014145873A2 - Heterocyclic compounds useful in the treatment of disease - Google Patents [patents.google.com]

- 3. Palladium–peptide oxidative addition complexes for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells: Design, synthesis, biological evaluation, and X-ray structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

IUPAC name for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Unlocking Unnatural Amino Acids: A Technical Guide to Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Drug Development

Executive Summary

The incorporation of unnatural, halogenated amino acids into peptide sequences and small-molecule scaffolds is a cornerstone of modern medicinal chemistry. Methyl (R)-2-amino-3-(4-bromophenyl)propanoate —commonly known as D-4-Bromophenylalanine methyl ester—serves as a critical bifunctional building block. This whitepaper deconstructs the IUPAC nomenclature, physicochemical properties, and synthetic utility of this compound, providing drug development professionals with field-proven protocols for esterification, solid-phase peptide synthesis (SPPS), and downstream palladium-catalyzed bioconjugation.

Structural Dissection & IUPAC Nomenclature Rules

The systematic naming of organic molecules ensures absolute structural unambiguousness, which is critical for regulatory compliance and patent filing. According to the International Union of Pure and Applied Chemistry (IUPAC) Blue Book rules for non-peptide derivatives of amino acids and esters[1][2], the name Methyl (R)-2-amino-3-(4-bromophenyl)propanoate is derived through the following logical sequence:

-

Principal Functional Group (The Ester): Esters are named as alkyl derivatives of carboxylic acids. The alkyl group attached to the oxygen is named first as a separate word ("Methyl"). The parent acid suffix "-oic acid" is replaced with "-oate"[2].

-

Parent Carbon Chain: The longest carbon chain containing the principal functional group (the carboxylate) dictates the root name. Here, a 3-carbon chain forms the "propanoate" backbone. Carbon-1 (C1) is the carboxylate carbon.

-

Substituents & Numbering:

-

An amino group (-NH₂) is located at C2, denoted as "2-amino".

-

A phenyl ring substituted with a bromine atom at the para position (carbon 4 of the ring) is attached to C3, denoted as "3-(4-bromophenyl)".

-

-

Stereochemistry: The chiral center at C2 possesses the (R) configuration according to Cahn-Ingold-Prelog (CIP) priority rules. In biochemical terms, this corresponds to the unnatural D-enantiomer of the amino acid.

Logical breakdown of IUPAC nomenclature rules applied to the target compound.

Physicochemical Profile & Data Presentation

Understanding the physical parameters of this compound is essential for predicting its behavior in chromatographic purification and biological assays. The methyl esterification significantly increases the lipophilicity of the native amino acid, altering its solubility profile.

| Parameter | Value / Description |

| CAS Registry Number | 122332-24-5 (Free base)[3][4] |

| Molecular Formula | C₁₀H₁₂BrNO₂[4] |

| Molecular Weight | 258.11 g/mol [4] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų |

| State | Solid (Typically isolated as a hydrochloride salt for stability) |

| Key Structural Features | Unnatural (D) stereocenter; Orthogonal para-bromo cross-coupling handle |

Mechanistic Role in Drug Design

The strategic inclusion of Methyl (R)-2-amino-3-(4-bromophenyl)propanoate in drug discovery pipelines is driven by three causal factors:

-

Proteolytic Resistance: Endogenous proteases are highly specific to L-amino acids. The (R)-stereocenter (D-configuration) acts as a steric shield, drastically increasing the half-life of peptide-based therapeutics in vivo.

-

C-Terminal Protection: The methyl ester masks the carboxylic acid, preventing unwanted polymerization during N-terminal derivatization. It also acts as a prodrug moiety, enhancing cellular permeability before being hydrolyzed by intracellular esterases.

-

Orthogonal Bioconjugation Handle: The para-bromo substituent is an ideal electrophile for Suzuki-Miyaura cross-coupling reactions and the formation of Palladium-peptide oxidative addition complexes (OACs)[5][6]. This allows for late-stage functionalization, such as attaching fluorophores, PEG chains, or cytotoxic payloads without disrupting the peptide backbone[6].

Palladium-catalyzed oxidative addition and bioconjugation workflow.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of the Methyl Ester (Fischer Esterification)

Objective: Convert (R)-4-bromophenylalanine to its methyl ester hydrochloride salt.

-

Suspension: Suspend 10 mmol of (R)-4-bromophenylalanine in 50 mL of anhydrous methanol under an inert argon atmosphere.

-

Activation: Cool the suspension to 0°C using an ice bath. Dropwise, add 15 mmol of Thionyl chloride (SOCl₂).

-

Causality: SOCl₂ reacts with methanol to generate anhydrous HCl gas in situ. This protonates the primary amine (forming the unreactive ammonium salt, preventing self-condensation) and acts as an acid catalyst to activate the carboxylic acid for nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (65°C) for 12 hours.

-

Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold anhydrous diethyl ether to precipitate the product as a white crystalline hydrochloride salt. Filter and dry under vacuum.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the Fmoc-protected derivative of the target compound into a peptide sequence.

-

Resin Swelling: Suspend Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour[5].

-

Causality: Swelling expands the polystyrene matrix, exposing internal reactive sites and maximizing coupling efficiency.

-

-

Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes[5]. Wash thoroughly with DMF.

-

Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(R)-Phe(4-Br)-OH and 3.0 equivalents of HBTU in DMF. Add 6.0 equivalents of Diisopropylethylamine (DIEA)[5].

-

Causality: HBTU requires a tertiary amine base (DIEA) to deprotonate the carboxylic acid. DIEA is chosen because its steric bulk prevents it from acting as a nucleophile, ensuring the formation of the highly reactive OBt-ester without racemizing the delicate (R)-stereocenter.

-

-

Coupling: Add the activated mixture to the resin and agitate for 45-60 minutes. Wash with DMF and verify coupling completion via a Kaiser test.

Standard Fmoc-SPPS workflow for halogenated amino acid incorporation.

Analytical Validation (Self-Validating System)

To confirm the structural integrity and enantiomeric purity of the synthesized Methyl (R)-2-amino-3-(4-bromophenyl)propanoate, rigorous analytical validation is required.

| Analytical Method | Target Parameter | Expected Result & Diagnostic Value |

| ¹H NMR (DMSO-d₆, 400 MHz) | Structural Confirmation | δ 3.70 ppm (s, 3H): Confirms successful methyl esterification.δ 7.50 & 7.25 ppm (d, 2H each): Confirms the para-substituted aromatic ring (A₂B₂ spin system).δ 8.60 ppm (bs, 3H): Confirms the presence of the protonated amine (HCl salt). |

| Chiral HPLC | Enantiomeric Excess (ee) | Stationary Phase: Chiralcel OD-H.Mobile Phase: Hexane/Isopropanol (90:10).The (R)-enantiomer must elute as a single sharp peak (>99% ee). Any secondary peak indicates racemization during synthesis. |

| LC-MS (ESI+) | Mass Confirmation | [M+H]⁺ m/z = 258.0 / 260.0: The 1:1 isotopic doublet is the definitive diagnostic signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

References

-

IUPAC Nomenclature of Organic Chemistry - Esters and Amino Acids. Wikipedia / IUPAC Blue Book. Available at:[Link]

-

Palladium–peptide oxidative addition complexes for bioconjugation. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

- 1. 3AA-6 to 3AA-10 [iupac.qmul.ac.uk]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium–peptide oxidative addition complexes for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Advanced Peptide Synthesis and Late-Stage Functionalization

Executive Summary

The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate —commonly designated as H-D-Phe(4-Br)-OMe —is a highly versatile, chiral building block[1]. This compound acts as a tripartite functional module: its D-stereocenter imparts proteolytic stability, its methyl ester provides orthogonal C-terminal protection, and its para-bromo substituent serves as a robust chemical handle for late-stage transition-metal-catalyzed functionalization[2].

This application note provides researchers and drug development professionals with authoritative, self-validating protocols for incorporating H-D-Phe(4-Br)-OMe into peptide sequences and leveraging it for downstream modifications, including Suzuki-Miyaura cross-coupling and the generation of palladium-peptide oxidative addition complexes (Pd-OACs) for bioconjugation.

Physicochemical & Structural Properties

Understanding the baseline properties of H-D-Phe(4-Br)-OMe is critical for optimizing solubility, coupling efficiency, and purification strategies. The compound is typically supplied as a hydrochloride salt to prevent premature degradation or cyclization[3].

| Property | Specification | Experimental Implication |

| Chemical Name | Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate | Designates the D-enantiomer; requires stereoretentive coupling conditions. |

| Common Synonyms | H-D-Phe(4-Br)-OMe·HCl, D-4-Bromophenylalanine methyl ester | Used interchangeably in literature and catalog sourcing. |

| CAS Number | 122332-24-5 (Free base) / 459133-43-8 (HCl salt) | Ensure the correct salt form is used for stoichiometric calculations. |

| Molecular Weight | 258.11 g/mol (Free base) / 294.57 g/mol (HCl salt) | Adjust equivalents of base (e.g., DIPEA) to liberate the free amine. |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM | Highly compatible with standard solution-phase peptide synthesis solvents. |

Mechanistic Insights: The Tripartite Advantage

To design effective synthetic routes, one must understand the causality behind selecting H-D-Phe(4-Br)-OMe:

-

Chiral Inversion (The D-Amino Acid Effect): Endogenous proteases are stereoselective for L-amino acids. Incorporating the (R)-enantiomer (D-Phe derivative) at critical cleavage sites drastically increases the plasma half-life of the resulting peptide therapeutic[4].

-

C-Terminal Protection (The Methyl Ester): The methyl ester prevents the C-terminus from participating in unwanted side reactions during N-to-C elongation or fragment condensation[5]. It is orthogonal to acid-labile N-terminal protecting groups (like Boc) and base-labile groups (like Fmoc), allowing for selective deprotection via mild saponification (LiOH/H2O) when necessary.

-

The Halogen Handle (4-Bromo): The aryl bromide is relatively inert under standard peptide coupling conditions but is highly reactive toward Pd(0) species. This allows the fully assembled peptide to undergo late-stage diversification, such as arylation via Suzuki-Miyaura coupling[2], or conversion into a reactive bioconjugation reagent.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by H-D-Phe(4-Br)-OMe.

Workflow for the incorporation and late-stage functionalization of H-D-Phe(4-Br)-OMe in peptides.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of H-D-Phe(4-Br)-OMe·HCl

Because H-D-Phe(4-Br)-OMe is typically supplied as a hydrochloride salt, the free amine must be liberated in situ to act as a nucleophile.

Reagents:

-

H-D-Phe(4-Br)-OMe·HCl (1.0 equiv)

-

Fmoc- or Boc-protected Amino Acid (1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask, dissolve the N-protected amino acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and stir at room temperature for 5 minutes to form the active OAt ester.

-

Neutralization: In a separate vial, dissolve H-D-Phe(4-Br)-OMe·HCl (1.0 equiv) in DMF. Add DIPEA (2.0 equiv) to neutralize the HCl salt, liberating the free amine.

-

Coupling: Transfer the neutralized H-D-Phe(4-Br)-OMe solution to the activated amino acid mixture. Stir at room temperature for 2–4 hours.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the H-D-Phe(4-Br)-OMe peak (m/z 258.1[M+H]+) indicates completion.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent allows for the introduction of diverse aryl groups to probe structure-activity relationships (SAR)[2].

Step-by-Step Methodology:

-

Preparation: Dissolve the Br-peptide intermediate (1.0 equiv) and an aryl boronic acid (1.5 equiv) in a degassed mixture of Toluene/EtOH/H2O (2:1:1 v/v/v).

-

Catalyst Addition: Add Na2CO3 (3.0 equiv) and Pd(PPh3)4 (0.05 equiv) under an inert argon atmosphere.

-

Reaction: Heat the mixture to 80 °C for 12 hours. Mechanistic Note: Maintaining strict anaerobic conditions is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

-

Validation: Analyze via LC-MS. Look for the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

-

Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via preparative RP-HPLC.

Protocol 3: Generation of Palladium-Peptide Oxidative Addition Complexes (Pd-OACs)

Recent advancements by the Buchwald and Pentelute laboratories have demonstrated that peptides containing 4-halophenylalanine can be converted into stable Pd-OACs. These complexes react rapidly with cysteine residues on target proteins, enabling highly specific bioconjugation[6].

Step-by-Step Methodology:

-

Complexation: Dissolve the fully deprotected peptide containing the D-Phe(4-Br) residue (1.0 equiv) in DMSO.

-

Reagent Addition: Add the water-soluble ligand sSPhos (1.5 equiv) and the palladium precursor (1,5-COD)Pd(CH2TMS)2 (1.2 equiv).

-

Incubation: Stir at room temperature for 1–2 hours. The oxidative addition of Pd(0) into the C–Br bond forms a stable Pd(II) complex[6].

-

Isolation: Precipitate the resulting Pd-peptide complex using cold diethyl ether. Centrifuge and dry the pellet. The resulting powder is water-soluble and bench-stable for months[6].

Data Presentation: Cross-Coupling Optimization

When performing late-stage functionalization on peptides containing H-D-Phe(4-Br)-OMe, reaction conditions must be carefully tuned to prevent racemization or premature ester hydrolysis.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling Conditions on 4-Bromophenylalanine Derivatives

| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%) | Racemization |

| Pd(PPh3)4 | K2CO3 | DMF | 80 | >90% | High (ee ~66%) |

| Pd(PPh3)4 | Et3N | DMF | 80 | 75% | Low |

| Pd(PPh3)4 | K2CO3 | Toluene | 80 | >95% | None Detected |

| Pd(OAc)2 / P(o-tol)3 | Na2CO3 | DME / H2O | 60 | >95% | None Detected |

| PdCl2(dppf) | Na2CO3 | THF / Ethylene Glycol | 66 | 81% | None Detected |

Data synthesized from historical optimizations of Suzuki-Miyaura couplings on halogenated amino acids[2]. Biphasic systems or less polar solvents (Toluene) generally suppress base-mediated racemization of the α-chiral center.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. H-D-Phe(4-Br)-OMe·HCl | CymitQuimica [cymitquimica.com]

- 4. US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation - Google Patents [patents.google.com]

- 5. WO2014145873A2 - Heterocyclic compounds useful in the treatment of disease - Google Patents [patents.google.com]

- 6. Palladium–peptide oxidative addition complexes for bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Handling, Dissolution, and Coupling Protocols for Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate

Executive Summary

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5), frequently referred to as D-4-bromophenylalanine methyl ester, is a highly versatile, bifunctional chiral building block. For drug development professionals and synthetic chemists, this compound offers orthogonal reactivity: the amino acid backbone enables targeted peptide elongation, while the 4-bromoaryl moiety serves as a prime candidate for late-stage diversification via palladium-catalyzed cross-coupling.

Because it is an amino acid methyl ester, handling this compound requires strict environmental controls. Improper dissolution or premature neutralization inevitably leads to rapid degradation, severely impacting downstream yields. This guide establishes a self-validating, causality-driven protocol for the stabilization, dissolution, and reaction of this critical intermediate.

Physicochemical Profiling & Solubility Matrix

To design a robust experimental workflow, one must first understand the thermodynamic behavior of the compound in various solvent environments. The table below summarizes the quantitative solubility limits and stability profiles to guide solvent selection.

| Solvent | Solubility Limit (25°C) | Stability (Free Base) | Stability (HCl Salt) | Recommended Application |

| DMF (Anhydrous) | > 100 mg/mL | < 2 hours | > 48 hours | Primary solvent for SPPS and solution-phase coupling. |

| DCM (Anhydrous) | > 50 mg/mL | < 4 hours | > 72 hours | Solution-phase synthesis; extraction protocols. |

| DMSO (Anhydrous) | > 100 mg/mL | < 1 hour | > 24 hours | High-concentration stock preparation (Store frozen). |

| Methanol | ~ 20 mg/mL | Degradation | Moderate | Analytical dilutions (LC-MS) only. |

| Water | < 1 mg/mL | Insoluble | Poor | Not recommended (High risk of ester hydrolysis). |

Mechanistic Insights: The Causality of Degradation

The Diketopiperazine (DKP) Thermodynamic Sink

The most critical failure point when handling Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is the spontaneous formation of 2,5-diketopiperazines (DKPs). When the compound exists as a free base in solution, the unprotonated primary amine of one molecule acts as a nucleophile, attacking the electrophilic methyl ester carbonyl of an adjacent molecule. This intermolecular aminolysis forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization into a highly stable 6-membered DKP ring [1].

Because DKP formation is a thermodynamic sink, the free base must never be stored in solution . The compound should be maintained as a protonated salt (e.g., HCl salt) and only neutralized in situ immediately prior to the introduction of an activated coupling partner.

Orthogonal Reactivity via the Aryl Bromide

The inclusion of the 4-bromo substituent on the D-phenylalanine ring allows for powerful downstream modifications. The carbon-bromine bond is highly amenable to oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate complex biaryl peptidomimetics [2].

Mechanistic divergence of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate under basic conditions.

Experimental Protocols: Precision Dissolution & Handling

The following protocols are designed as self-validating systems. By controlling the order of addition, we kinetically favor the desired reaction pathway over degradation.

Protocol A: Preparation of Stable Stock Solutions

Note: This protocol assumes the use of the HCl salt. If you possess the free base, skip to Protocol B and use immediately.

-

Equilibration : Remove the vial of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (HCl salt) from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

-

Inert Weighing : Under an Argon or Nitrogen atmosphere, weigh the required mass into a flame-dried vial.

-

Dissolution : Add anhydrous DMF or DCM to achieve a concentration of 0.1 M to 0.5 M. Vortex gently until complete dissolution is observed (solution should be clear and colorless).

-

Storage : If not used immediately, flush the headspace with Argon, seal tightly with Parafilm, and store at -20°C. Maximum shelf life in solution: 48 hours.

Protocol B: In Situ Neutralization and Peptide Coupling

Causality Check: By adding the base (DIPEA) last, the concentration of the reactive free amine remains near zero until the activated electrophile is fully prepared, preventing DKP formation.

-

Activation of Coupling Partner : In a separate flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature to form the active ester.

-

Introduction of the Amine : Add the stock solution of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate (1.0 eq) to the activated ester mixture.

-

In Situ Free-Basing : Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The reaction mixture will likely turn a pale yellow, indicating the initiation of the coupling.

-

Validation : Stir for 1 hour at room temperature. Monitor the disappearance of the starting mass (m/z 258.11 for the free base) via LC-MS.

-

Quenching : Once complete, quench the reaction with a 5% aqueous citric acid solution to protonate any residual unreacted amine, permanently halting DKP formation.

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Check: Non-aqueous conditions are strictly preferred when the methyl ester is still intact to prevent premature base-catalyzed saponification of the ester [2].

-

Reagent Assembly : To a Schlenk tube, add the coupled peptide containing the 4-bromophenylalanine residue (1.0 eq), an arylboronic acid (1.5 eq), anhydrous K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Degassing : Evacuate and backfill the tube with Argon three times.

-

Solvent Addition : Inject a degassed, anhydrous mixture of Toluene/DMF (4:1 v/v).

-

Reaction : Heat the mixture to 80°C under strictly anhydrous conditions for 12 hours. Monitor via LC-MS for the mass shift corresponding to the loss of Bromine and addition of the aryl group.

Optimized workflow for handling and coupling reactive amino acid methyl esters.

References

-

Ramakrishna, I., Boateng, A., Hattori, T., Nakagai, K., Kawase, M., Ogata, S., & Yamamoto, H. (2025). "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis." The Journal of Organic Chemistry, 90(12), 4357-4364. URL:[Link]

-

Qiao, J. X., Fraunhoffer, K. J., Hsiao, Y., Li, Y.-X., Wang, C., Wang, T. C., & Poss, M. A. (2016). "Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions." The Journal of Organic Chemistry, 81(19), 9491-9498. URL:[Link]

Application Note: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate as a Versatile Chiral Building Block in Advanced Organic Synthesis

Executive Summary

In modern drug development and complex organic synthesis, the strategic selection of chiral building blocks dictates the efficiency of downstream diversification. Methyl (R)-2-amino-3-(4-bromophenyl)propanoate (CAS: 122332-24-5), widely referred to as D-4-bromophenylalanine methyl ester, is a highly privileged scaffold [[1]](). It offers three orthogonal functional handles: a D-configured chiral center, a methyl ester-protected carboxylate, and a para-bromo aromatic ring. This guide details field-proven, self-validating protocols for utilizing this compound in transition-metal catalysis and solid-phase peptide synthesis (SPPS).

Structural Rationale & Physicochemical Profiling

Understanding the causality behind the structural features of D-4-bromophenylalanine methyl ester is critical for experimental design:

-

The D-Configuration (R-stereocenter): Incorporating unnatural D-amino acids into therapeutic peptides imparts critical resistance to endogenous proteolytic cleavage, thereby extending the in vivo half-life of peptide-based active pharmaceutical ingredients (APIs) 2.

-

The para-Bromo Group: Serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling late-stage diversification into complex biaryl derivatives without risking racemization of the α-chiral center.

-

The Methyl Ester: Protects the C-terminus during basic cross-coupling conditions, preventing unwanted side reactions that free carboxylic acids might induce.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl (R)-2-amino-3-(4-bromophenyl)propanoate |

| CAS Number | 122332-24-5 |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Stereochemistry | D-configuration (R-enantiomer) |

| Physical State | Solid (Typically supplied as a hydrochloride salt) |

Application 1: Late-Stage Functionalization via Transition Metal Catalysis

Expertise & Experience Insight: While the para-bromo group is primed for Suzuki-Miyaura coupling, attempting this reaction on the unprotected primary amine often leads to catalyst poisoning (via strong nitrogen-palladium coordination) or unwanted Buchwald-Hartwig amination. Therefore, a self-validating protocol requires prior N-protection 3. N-Boc protection is ideal as it withstands the basic conditions of the Suzuki coupling but is easily cleaved under mild acidic conditions later.

Protocol 1.1: N-Boc Protection (Self-Validating Step)

-

Reagent Preparation: Dissolve 1.0 eq of Methyl (R)-2-amino-3-(4-bromophenyl)propanoate hydrochloride in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

-

Basification: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The excess base neutralizes the hydrochloride salt and acts as an acid scavenger for the subsequent step.

-

Protection: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise at 0 °C. Stir at room temperature for 4 hours.

-

Validation: Monitor by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is complete when the primary amine spot (ninhydrin positive, pink/purple) completely disappears, replaced by a higher Rf UV-active spot.

-

Workup: Wash the organic layer with 5% aqueous citric acid to remove unreacted amine and DIPEA, followed by brine. Dry over Na2SO4 and concentrate.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling

-

Reaction Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of the newly synthesized N-Boc-D-4-bromophenylalanine methyl ester, 1.5 eq of the desired arylboronic acid, and 3.0 eq of K2CO3.

-

Catalyst Addition: Add 0.05 eq (5 mol%) of Pd(dppf)Cl2. Causality: The bidentate dppf ligand suppresses unwanted β-hydride elimination and stabilizes the Pd(II) intermediate, ensuring high turnover numbers.

-

Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive boronate complex.

-

Execution: Heat at 80 °C under an argon atmosphere for 12 hours.

-

Validation & Isolation: Filter the mixture through a Celite pad to remove Pd black. Extract with EtOAc, concentrate, and purify via flash chromatography. Validate the integrity of the stereocenter using chiral HPLC (target ee >99%).

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for D-4-bromophenylalanine.

Table 2: Comparative Yields of Cross-Coupling Strategies

| Reaction Type | Coupling Partner | Catalyst System | Temp (°C) | Avg. Yield (%) |

| Suzuki-Miyaura | Arylboronic acids | Pd(dppf)Cl2 / K2CO3 | 80 | 85 - 95 |

| Sonogashira | Terminal alkynes | Pd(PPh3)4 / CuI / Et3N | 60 | 75 - 88 |

| Heck | Terminal alkenes | Pd(OAc)2 / P(o-tol)3 / Et3N | 100 | 70 - 80 |

Application 2: Incorporation into Therapeutic Peptides via SPPS

Expertise & Experience Insight: To utilize this building block in standard Fmoc-Solid Phase Peptide Synthesis (SPPS), the methyl ester must first be saponified to the free carboxylic acid, and the amine must be Fmoc-protected. The resulting Fmoc-D-4-bromophenylalanine-OH can then be seamlessly incorporated into peptide sequences to create protease-resistant analogs or stapled synthetic apolipoproteins 4.

Protocol 2.1: Saponification and Fmoc Protection

-

Hydrolysis: Dissolve Methyl (R)-2-amino-3-(4-bromophenyl)propanoate in THF/H2O (1:1). Add 1.2 eq of LiOH at 0 °C and stir for 2 hours. Causality: LiOH provides mild saponification, strictly minimizing the risk of base-catalyzed racemization at the α-carbon compared to harsher bases like NaOH.

-

Fmoc-Protection: To the same reaction pot, add 1.5 eq of NaHCO3, followed by 1.1 eq of Fmoc-OSu. Stir at room temperature for 12 hours.

-

Isolation: Acidify the mixture to pH 2 with 1M HCl, extract with EtOAc, and precipitate the pure Fmoc-D-4-bromophenylalanine-OH from cold hexanes.

Protocol 2.2: SPPS Incorporation

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the temporary Fmoc group.

-

Activation & Coupling: Pre-activate 3.0 eq of Fmoc-D-4-bromophenylalanine-OH with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. Add the activated mixture to the resin and agitate for 45 minutes. Causality: HATU is selected over standard carbodiimides (like DIC) because its highly reactive HOAt ester intermediate provides superior coupling efficiency for sterically hindered unnatural amino acids, preventing truncated deletion sequences.

-

Validation: Perform a Kaiser test on a few resin beads. A yellow color (negative result) confirms the complete absence of free primary amines, validating a successful coupling cycle.

Step-by-step workflow for the incorporation of unnatural amino acids via SPPS.

References

- Title: (R)

- Title: US11111271B2 - Therapeutic peptides Source: Google Patents URL

- Title: One-Pot Combination of Metal- and Bio-Catalysis in Water for the Synthesis of Chiral Molecules Source: MDPI URL

- Title: US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation Source: Google Patents URL

Sources

- 1. (R)-p-bromophenylalanine methyl ester - CAS号 122332-24-5 - 摩熵化学 [molaid.com]

- 2. US11111271B2 - Therapeutic peptides - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US11279749B2 - Synthetic apolipoproteins, and related compositions methods and systems for nanolipoprotein particles formation - Google Patents [patents.google.com]

Application Notes and Protocols: Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Medicinal Chemistry

An In-Depth Guide for Drug Discovery Professionals

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery, the demand for chiral intermediates that offer both stereochemical precision and synthetic versatility is paramount.[1][2] Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate is a non-proteinogenic amino acid derivative that stands out as a strategic building block for medicinal chemists. Its value is rooted in three key structural features:

-

The (R)-Stereocenter: Chirality is fundamental to molecular recognition in biological systems.[3][4] The defined (R)-configuration of this molecule allows for the stereospecific synthesis of complex drug candidates, which is crucial for optimizing efficacy and minimizing off-target effects.

-

The 4-Bromophenyl Group: Far from being a simple substituent, the bromine atom is a highly versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl or vinyl-aryl scaffolds.[5] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[6][7]

-

The Amino and Methyl Ester Groups: These functional groups provide points for further elaboration, such as peptide bond formation or conversion to other functionalities. Their reactivity necessitates a strategic approach to protecting group chemistry, a cornerstone of complex molecule synthesis.

This guide provides an in-depth exploration of the applications of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate, complete with detailed protocols and the scientific rationale behind its use in constructing novel peptide therapeutics and advanced heterocyclic scaffolds.

Section 1: A Scaffold for Novel Peptide Therapeutics via Solid-Phase Peptide Synthesis (SPPS)

Scientific Rationale

The incorporation of unnatural amino acids (UAA) into peptides is a powerful strategy to overcome the limitations of native peptide drugs, such as poor metabolic stability and low bioavailability.[7][8] Introducing (R)-4-bromophenylalanine into a peptide sequence can confer several advantages:

-

Enhanced Proteolytic Stability: The unnatural D-configuration (in this case, R) and the bulky bromophenyl side chain can sterically hinder recognition and cleavage by endogenous proteases.

-

Modulated Bioactivity: The electronic and steric properties of the bromophenyl group can alter the peptide's overall conformation and its interaction with target receptors or enzymes, potentially leading to increased potency or altered selectivity.[6]

-

A Handle for Conjugation: The bromine atom serves as a reactive site for post-synthetic modification, allowing for the attachment of imaging agents, cytotoxic payloads, or other functional moieties.[9]

To be used in standard Fmoc-based SPPS, the title compound must first be converted to its Nα-Fmoc protected carboxylic acid form.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

Application Note: Incorporation and Late-Stage Functionalization of Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate in Peptide Synthesis

Introduction & Scientific Rationale

Methyl (R)-2-Amino-3-(4-bromophenyl)propanoate—commonly referred to as D-4-bromophenylalanine methyl ester or H-D-Phe(4-Br)-OMe —is a highly versatile, non-natural amino acid building block used in advanced peptide engineering and drug discovery.

The strategic incorporation of this building block into peptide sequences serves three distinct mechanistic purposes:

-

Proteolytic Stability (D-Stereocenter): The unnatural R-configuration (D-amino acid) confers significant resistance to endogenous proteases, dramatically enhancing the in vivo half-life of therapeutic peptides.

-

Orthogonal Protection (Methyl Ester): The C-terminal methyl ester acts as a robust protecting group during solution-phase peptide synthesis (SPPS). It prevents unwanted side reactions at the carboxylate moiety and is highly stable under standard amide coupling conditions, yet it can be selectively removed later via mild saponification [1].

-

Bioorthogonal Diversification (4-Bromo Aryl Moiety): The aryl bromide serves as a reactive handle for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to rapidly scan chemical space by generating libraries of biaryl-containing peptides without needing to re-synthesize the entire peptide backbone [2].

Workflow Visualization

Workflow for the incorporation and late-stage diversification of H-D-Phe(4-Br)-OMe in peptides.

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, these protocols embed analytical checkpoints (TLC, LC-MS) to verify intermediate integrity before proceeding to subsequent steps.

Protocol A: Solution-Phase Peptide Coupling

Causality & Design: H-D-Phe(4-Br)-OMe is typically supplied as a hydrochloride salt; thus, an equimolar amount of a non-nucleophilic base (DIPEA) is required to liberate the free amine nucleophile. We utilize HATU as the coupling reagent because its HOAt-derived leaving group accelerates the reaction rate, which outcompetes the oxazolone formation pathway and minimizes epimerization of the activated N-protected amino acid [1].

Materials:

-

Fmoc-AA-OH (1.0 eq)

-

H-D-Phe(4-Br)-OMe·HCl (1.1 eq)

-

HATU (1.0 eq)